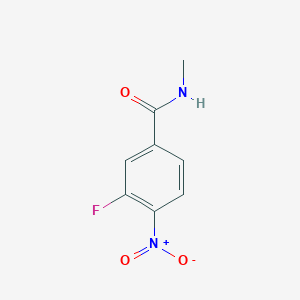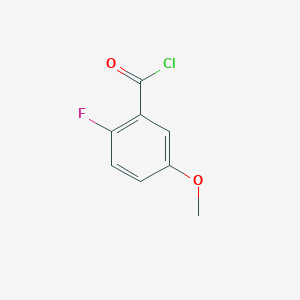
4-(Diethylamino)-1,1,1-trifluorobutan-2-ol
Description
The compound 4-(Diethylamino)-1,1,1-trifluorobutan-2-ol is a fluorinated organic molecule that is likely to possess unique chemical and physical properties due to the presence of the trifluoromethyl group and the diethylamino group. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, properties, and reactions can give insights into the behavior of 4-(Diethylamino)-1,1,1-trifluorobutan-2-ol.
Synthesis Analysis
The synthesis of related fluorinated compounds often involves the use of trifluoroacetaldehyde or its derivatives. For instance, a direct and enantioselective synthesis of 2-substituted 4,4,4-trifluorobutane-1,3-diols was achieved through an organocatalytic asymmetric direct aldol reaction, followed by reduction with sodium borohydride . This method could potentially be adapted for the synthesis of 4-(Diethylamino)-1,1,1-trifluorobutan-2-ol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by X-ray diffraction analysis. For example, the structure of a selenacyclooctane derivative was determined using this technique . Although the molecular structure of 4-(Diethylamino)-1,1,1-trifluorobutan-2-ol is not provided, similar analytical methods could be employed to elucidate its structure.
Chemical Reactions Analysis
Fluorinated compounds can undergo a variety of chemical reactions. The selenacyclooctane derivative mentioned earlier exhibits reactivity towards a range of reagents, forming various products under mild conditions . Similarly, 4-(Diethylamino)-1,1,1-trifluorobutan-2-ol may also react with different reagents, leading to a variety of products, which could be of interest in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the highly electronegative trifluoromethyl group. This group can affect the compound's boiling point, solubility, and chemical reactivity. For instance, the synthesis of trifluoromethylpyrroles from 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one involves intermediate compounds that are likely to have distinct properties due to the trifluoromethyl group . The diethylamino group in 4-(Diethylamino)-1,1,1-trifluorobutan-2-ol would also contribute to its basicity and nucleophilicity.
properties
IUPAC Name |
4-(diethylamino)-1,1,1-trifluorobutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F3NO/c1-3-12(4-2)6-5-7(13)8(9,10)11/h7,13H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMIBRINIPRTLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diethylamino)-1,1,1-trifluorobutan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



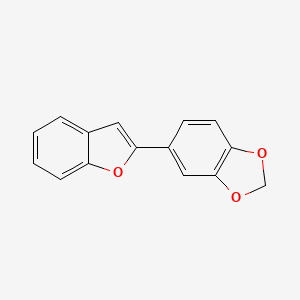
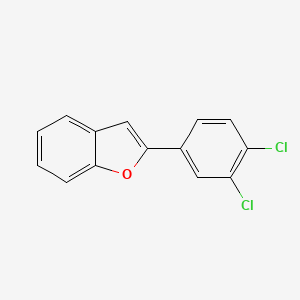
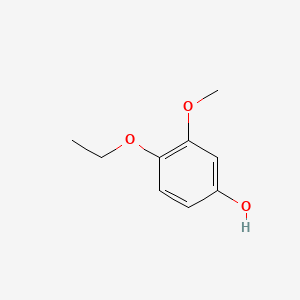
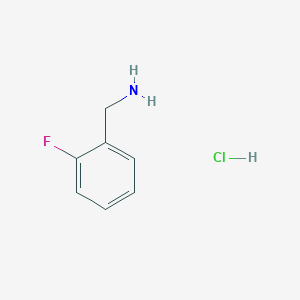
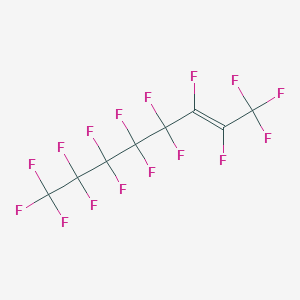
![5-({[3-(Trifluoromethyl)anilino]carbonyl}amino)-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B3042704.png)
![2-(Tert-butyl)-3,7-dichloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3042708.png)

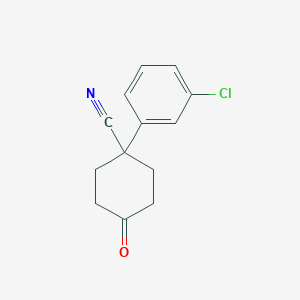
![1-[2-(Benzyloxy)phenyl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B3042713.png)
![[5-(Trifluoromethyl)-2-furyl]methanol](/img/structure/B3042714.png)
